

Application Note: Spectroscopic Characterization of 1-Ethyl-2-methyl-1,4-diazepane

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Compound of Interest

Compound Name: 1-Ethyl-2-methyl-1,4-diazepane

CAS No.: 1267599-58-5

Cat. No.: B1471702

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Introduction & Structural Logic

1-Ethyl-2-methyl-1,4-diazepane is a bicyclic-like heterocycle (due to conformation) often used as a pharmacophore in antihistamines and antipsychotics. Its analysis is complicated by conformational flux (ring flipping of the 7-membered diazepane ring) and chirality at the C2 position.

- Chiral Center: C2 (Methine).
- Nitrogen Environments:
 - N1: Tertiary amine (Ethyl substituted).
 - N4: Secondary amine (Unsubstituted, H-bearing).
- Key Analytical Challenge: Distinguishing the C2-methyl regioisomer from the C5/C6-methyl isomers and resolving diastereotopic protons in NMR.

Sample Preparation Protocol

Standardization is critical to prevent solvent-induced shifts.

Parameter	Specification	Rationale
Solvent (NMR)	CDCl ₃ (99.8% D) + 0.03% TMS	Chloroform minimizes H-bonding broadening of the N4-H proton.
Concentration	10–15 mg in 0.6 mL	Optimal for ¹³ C sensitivity without viscosity broadening.
Solvent (MS)	Methanol/Water (50:50) + 0.1% Formic Acid	Formic acid ensures protonation ([M+H] ⁺) for ESI efficiency.
Handling	Inert Atmosphere (N ₂ /Ar)	Diazepones absorb CO ₂ from air to form carbamates; keep sealed.

Method 1: Nuclear Magnetic Resonance (NMR)[1][2]

Experimental Logic

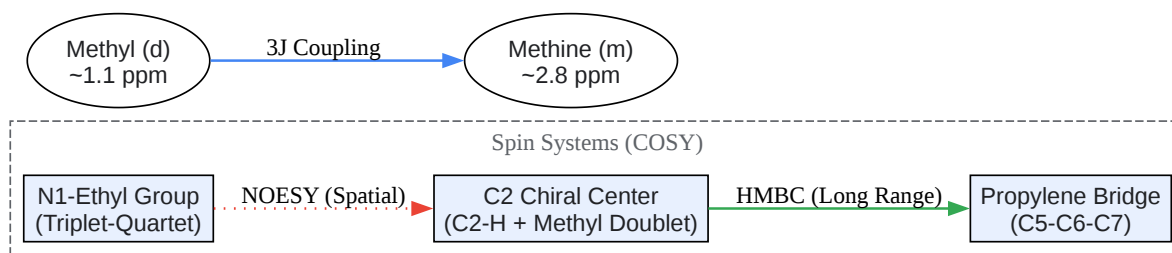
The C2-methyl group creates a chiral environment, making the protons on C3, C5, C6, and C7 diastereotopic. You will not see simple triplets/quintets; expect complex multiplets.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Position	Shift (δ , ppm)	Multiplicity	Integration	Assignment Logic
C2-Me	1.05 – 1.15	Doublet ($J \approx 6.5$ Hz)	3H	Diagnostic methyl adjacent to chiral center.
N1-Et (CH ₃)	1.00 – 1.10	Triplet ($J \approx 7.0$ Hz)	3H	Overlaps with C2-Me; verify via COSY.
N4-H	1.80 – 2.20	Broad Singlet	1H	Exchangeable; shift varies with concentration.
N1-Et (CH ₂)	2.45 – 2.65	Quartet ($J \approx 7.0$ Hz)	2H	Deshielded by N1.
C2-H	2.70 – 2.85	Multiplet	1H	Chiral methine; couples to C2-Me and C3-H.
C3-H a/b	2.30 – 2.90	Multiplets (Complex)	2H	Diastereotopic protons adjacent to N1/N4.
C5/C7-H	2.60 – 3.00	Multiplets	4H	Protons alpha to nitrogens.
C6-H	1.60 – 1.80	Multiplet	2H	The "bridge" protons (beta to nitrogens).

Structural Connectivity Diagram (DOT)

This diagram illustrates the coupling networks required to confirm the structure.



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Caption: COSY and HMBC correlations establish the position of the methyl group at C2 relative to the N1-Ethyl substituent.

Method 2: Mass Spectrometry (ESI-MS/MS)

Protocol

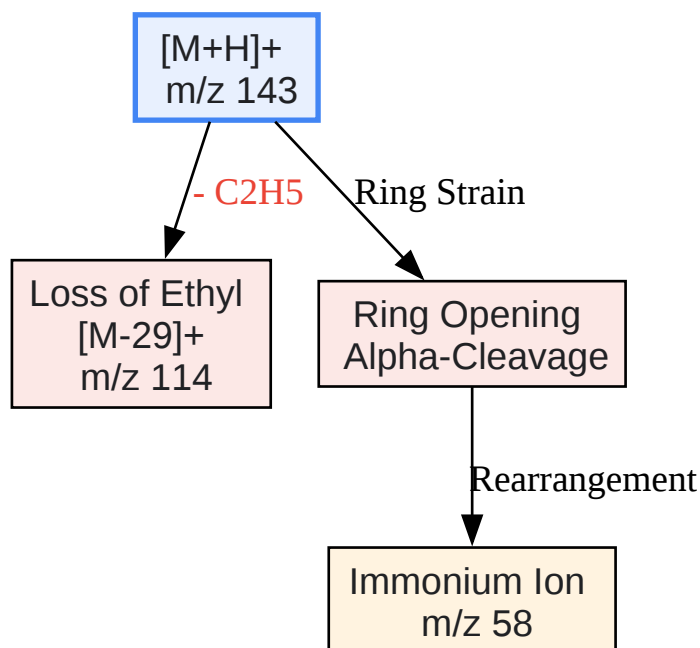
- Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).
- Direct Infusion: 5 $\mu\text{L}/\text{min}$.
- Collision Energy: 15–30 eV (Ramp).

Fragmentation Analysis

The fragmentation is driven by alpha-cleavage adjacent to the nitrogen atoms.

m/z (Ion)	Identity	Mechanism
143.25	[M+H] ⁺	Parent Ion (Base Peak in soft ionization).
128.2	[M - 15] ⁺	Loss of Methyl (minor).
114.2	[M - 29] ⁺	Loss of Ethyl group (N-dealkylation).
100.1	Ring Fragment	Piperazine-like ring contraction.
44/58	Immonium Ions	Characteristic amine fragments (CH ₂ =N ⁺ R ₂).

Fragmentation Pathway Diagram (DOT)



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Caption: Primary ESI-MS fragmentation pathway showing dealkylation and ring-opening sequences.

Method 3: Infrared Spectroscopy (FT-IR)

Protocol

- Technique: Attenuated Total Reflectance (ATR) on Diamond crystal.
- Scan Range: 4000 – 600 cm^{-1} .
- Resolution: 4 cm^{-1} .

Diagnostic Bands

Wavenumber (cm^{-1})	Vibration Mode	Description
3300 – 3450	N-H Stretch	Weak, broad band (Secondary amine at N4).
2800 – 2980	C-H Stretch	Strong aliphatic stretches (Ethyl + Ring CH_2).
2700 – 2800	Bohlmann Bands	"Trans" lone pair C-H interactions (indicates N-alkylation).
1450 – 1470	CH_2 Scissoring	Deformation of the ring methylenes.
1100 – 1250	C-N Stretch	Medium intensity fingerprint bands.

Quality Control & Purity Checks

To ensure the synthesized or purchased material is suitable for drug development:

- Regioisomer Purity: Use ^{13}C NMR. The C2-Methyl isomer will show a methine carbon signal (~55-60 ppm) and a methyl signal (~18 ppm). The C5/C6 isomers will show different symmetry and chemical shifts.
- Salt Form Verification: If analyzing the hydrochloride salt, the N-H stretch in IR will shift to ~3000 cm^{-1} (broad ammonium band) and the ^1H NMR shifts will move downfield (deshielded) by 0.5–1.0 ppm.

References

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- PubChem. (2025). Compound Summary: 1-Ethyl-1,4-diazepane.[1] National Library of Medicine. Retrieved from [\[Link\]](#)
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Sources

- [1. 1-Ethyl-1,4-diazepane | 3619-73-6 \[sigmaaldrich.com\]](#)
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